3-Benzyl-6-[5-(4-chlorophenyl)-2-methylfuran-3-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-Benzyl-6-[5-(4-chlorophenyl)-2-methylfuran-3-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. This compound is of significant interest due to its potential pharmacological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-6-[5-(4-chlorophenyl)-2-methylfuran-3-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters . This method, however, has limited substrate scope.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve optimization of the synthetic routes mentioned above to achieve higher yields and purity. Green chemistry approaches, such as the use of microwave irradiation and ultrasound, may also be employed to enhance the efficiency and sustainability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-6-[5-(4-chlorophenyl)-2-methylfuran-3-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds .
Scientific Research Applications
3-Benzyl-6-[5-(4-chlorophenyl)-2-methylfuran-3-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological activities, such as anticancer, antimicrobial, and anti-inflammatory properties
Mechanism of Action
The mechanism of action of 3-Benzyl-6-[5-(4-chlorophenyl)-2-methylfuran-3-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s ability to form hydrogen bonds and interact with various biological targets makes it a promising candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit comparable pharmacological activities.
1,2,4-Triazoles: Known for their versatile biological activities, including antibacterial and antifungal properties.
1,3,4-Thiadiazoles: Studied for their antimicrobial and anticancer activities.
Uniqueness
3-Benzyl-6-[5-(4-chlorophenyl)-2-methylfuran-3-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific combination of structural features, which may confer distinct pharmacological properties and interactions with biological targets .
Properties
Molecular Formula |
C21H15ClN4OS |
---|---|
Molecular Weight |
406.9 g/mol |
IUPAC Name |
3-benzyl-6-[5-(4-chlorophenyl)-2-methylfuran-3-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C21H15ClN4OS/c1-13-17(12-18(27-13)15-7-9-16(22)10-8-15)20-25-26-19(23-24-21(26)28-20)11-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3 |
InChI Key |
ANCAEYQQEFCRPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C3=NN4C(=NN=C4S3)CC5=CC=CC=C5 |
Origin of Product |
United States |
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